molecular formula CH4 B1195169 Carbon-14 CAS No. 14762-75-5

Carbon-14

Cat. No.: B1195169
CAS No.: 14762-75-5
M. Wt: 18.035 g/mol
InChI Key: VNWKTOKETHGBQD-NJFSPNSNSA-N
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Description

Carbon C-14 is an unstable isotope of carbon created when a neutron collides with a nitrogen atom, causing capture of the neutron and release of the proton converting nitrogen to a carbon with fourteen nucleons (6 protons and 8 neutrons). Carbon-14 emits beta particles as it decays and reverts back to nitrogen.
This compound atom is a carbon atom.

Scientific Research Applications

Radiocarbon in Ecology

Carbon-14 (14C) has significantly enhanced ecological research, particularly in tracing carbon sources and understanding ecosystem functioning. It surpasses stable carbon isotopes in specificity due to its diverse residence times and sources across Earth's carbon reservoirs. Ecologists utilize 14C for various purposes, including assessing food web contributions and characterizing resource use among terrestrial and aquatic consumers. Recent advancements have made 14C analysis more accessible and affordable, broadening its application in ecological studies (Larsen, Yokoyama, & Fernandes, 2018).

Archaeological and Historical Research

14C dating has revolutionized archaeology, offering a means to date artifacts and inform global climatic conditions of the past. Its ability to trace the first product of photosynthesis and determine global ocean circulation timelines exemplifies its versatility in historical and archaeological research (Gerhart, 2019).

Oceanography and Atmospheric Studies

14C plays a crucial role in oceanography and atmospheric research, particularly in understanding carbon cycling. It is used in marine and aquatic studies to gather information on local, regional, and global carbon budgets. Its application ranges from analyzing dissolved and particulate organic carbon in rivers to assessing ocean circulation patterns, revealing essential insights into carbon dynamics (Raymond et al., 2004).

Climate Change and Carbon Cycle Research

14C is a key tracer in climate change studies, offering insights into the carbon cycle, solar activity, and Earth’s geodynamo. Its formation by cosmic particles and dispersal across Earth's system compartments enables detailed reconstructions of past 14C levels, enhancing our understanding of climate processes and solar activity variations (Heaton et al., 2021).

Nuclear Power and Waste Management

In nuclear power production, 14C is a significant radionuclide, especially concerning waste management and environmental impact. Its long half-life and high mobility make it a key focus in assessing the life cycle and environmental consequences of nuclear waste, particularly from nuclear reactors and power generation (Yim & Caron, 2006).

Properties

CAS No.

14762-75-5

Molecular Formula

CH4

Molecular Weight

18.035 g/mol

IUPAC Name

carbane

InChI

InChI=1S/CH4/h1H4/i1+2

InChI Key

VNWKTOKETHGBQD-NJFSPNSNSA-N

Isomeric SMILES

[14CH4]

SMILES

C

Canonical SMILES

C

Synonyms

14C radioisotope
C-14 radioisotope
Carbon-14

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 90%) was prepared via coupling of tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 1.64 mmol) with 1-naphthyl boronic acid (423 mg, 2.46 mmol) as illustrated by the general procedure described in Example 534 Step C. CIMS (Methane) m/z=457 [MH]+ The corresponding hydrochloride salt of the title compound was formed from tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (670 mg) using the procedure described in Example 534 Step C. Then, this salt was free-based using 6 N NaOH, to give the title compound (527 mg, 99%). 1H NMR (CDCl3, 300 MHz) δ1.80-2.40 (m, 5H), 2.80-3.00 (m, 3H), 3.00-3.15 (m, 1H), 3.40-3.60 (m, 1H), 3.62-3.86 (m, 1H), 4.28-4.62 (m, 4H), 6.77 (s, 2H), 7.30-7.60 (m, 4H), 7.75 (d, 1H, J=8.1 Hz), 7.85 (d, 1H, J=8.0 Hz), 8.04 (d, 1H, J=8.1 Hz) ppm. CIMS (Methane) m/z=357 [MH]+.
Name
tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate
Quantity
671 mg
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reactant
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423 mg
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Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Example 6 above substituting for ethyl alcohol and methanesulfonic acid the appropriate reaction medium and the appropriate catalyst listed in Examples 83-109 of Table B hereinbelow, 4-dimethylaminobenzaldehyde, N,N-dimethylaniline and sodium p-toluenesulfinate were interacted at the indicated temperature to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =H, R6 =N(CH3)2 ; Q=4--(CH3)2NC6H4. A toluene or acetone solution of the product from Examples 83-109 contacted with silica gel developed a blue colored image.
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sodium p-toluenesulfinate
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Synthesis routes and methods III

Procedure details

Proceeding in a manner similar to that described in Example 1 above substituting for ethyl alcohol and the concentrated hydrochloric acid the appropriate reaction medium and the appropriate catalyst listed in Examples 58-82 of Table A hereinbelow, 4-dimethylaminobenzaldehyde, sodium p-toluenesulfinate and 1-ethyl-2-methylindole were interacted at the indicated temperature to obtain a methane of Formula II wherein R=4--CH3 ; R1 =C2H5 ; R2 =CH3 ; R3 =R5 =H; R6 =N(CH3)2. A toluene or acetone solution of the product from Examples 58-82 contacted with silica gel developed a blue-red colored image.
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sodium p-toluenesulfinate
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Synthesis routes and methods IV

Procedure details

Ten and three tenths grams of 86.4 percent sodium p-toluenesulfinate, 10.7 g of 90.7 percent N,N-diethyl-3-ethoxyaniline and 12 g of 4-(N-ethyl-N-benzyl)-aminobenzaldehyde were interacted in the presence of 18.2 g of 95 percent methanesulfonic acid to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =C2H5O; R6 =N(C2H5)2 ; Q=4--[(C2H5)(C6H5CH2)NC6H4 ], an oil. A significant infrared maximum appeared at 1145 (SO2 ; s) cm-1. The product developed a violet colored image.
Name
sodium p-toluenesulfinate
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0 (± 1) mol
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10.7 g
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[Compound]
Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
18.2 g
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

A mixture of 25.5 g (80 mmol) of 1,4-dibromo-2,2-diethoxy-3-butanone, 11.8 g (100 mmol) of N-amidinothiourea, and 150 ml of tetrahydrofuran was heated at reflux for 3 hours. The mixture was filtered to remove some insoluble solid, and the filtrate was concentrated. The residue was triturated with 200 ml of saturated sodium bicarbonate, then extracted four times with a total of 500 ml of ethyl acetate. The combined ethyl acetate extracts were dried over sodium sulfate, filtered and evaporated leaving a solid. Recrystallization from 250 ml of acetonitrile, after decolorization with charcoal, afforded 9.7 g (36%) of 2-guanidino-4-(2-bromo-1,1-diethoxyethyl)thiazole as a white solid, mp 157°-158°; calcd. for C10H17N4O2SBr: C, 35.62; H, 5.08; N, 16.61; Br, 23.69; S, 9.51; found: C, 35.60; H, 4.97; N, 16.99; Br, 23.75; S, 9.59.
Name
1,4-dibromo-2,2-diethoxy-3-butanone
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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